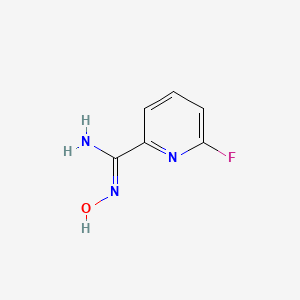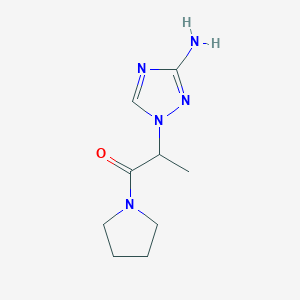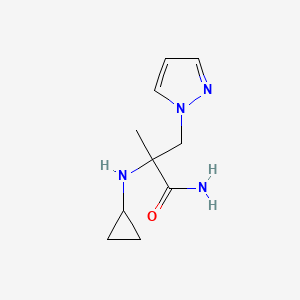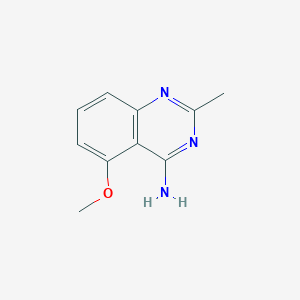
5-Methoxy-2-methylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylquinazolin-4-amine typically involves the cyclization of appropriate aniline derivatives with formamide or other suitable reagents. One common method includes the reaction of 2-methyl-5-methoxyaniline with formamide under acidic conditions to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, such as palladium-catalyzed cyclization, to enhance yield and selectivity. Microwave-assisted synthesis and phase-transfer catalysis are also utilized to improve reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxy-2-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Introduction of different functional groups at the quinazoline core.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes nucleophiles like amines or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydroquinazoline derivatives, and various substituted quinazolines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role as an enzyme inhibitor, particularly in cancer research.
Medicine: Studied for its potential anticancer, antibacterial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by inhibiting the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme Enhancer of Zeste Homologue 2 (EZH2), which plays a role in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyquinoline Derivatives: Known for their EZH2 inhibitory activity.
Quinazolinone Derivatives: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methoxy-2-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its methoxy and methyl groups contribute to its unique interaction with molecular targets, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-methoxy-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-6-12-7-4-3-5-8(14-2)9(7)10(11)13-6/h3-5H,1-2H3,(H2,11,12,13) |
Clave InChI |
SHWOPQWHQBWUAA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=CC=C2)OC)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Bromo-1-(4-chlorophenyl)ethoxy]oxolane](/img/structure/B13632162.png)
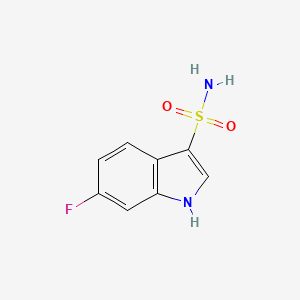
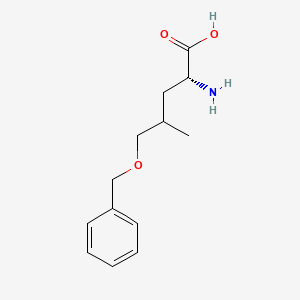
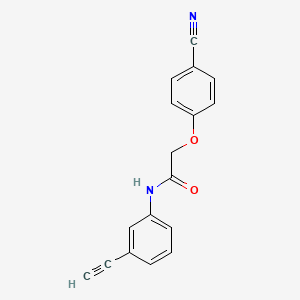

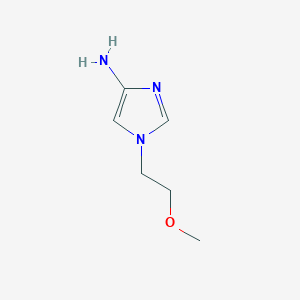
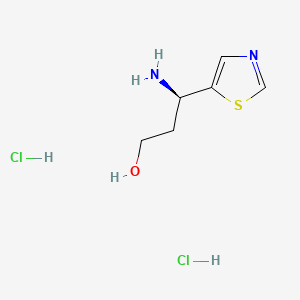
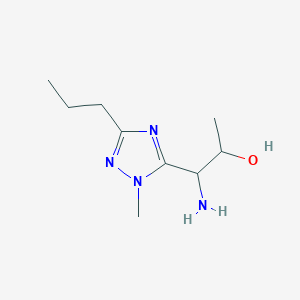

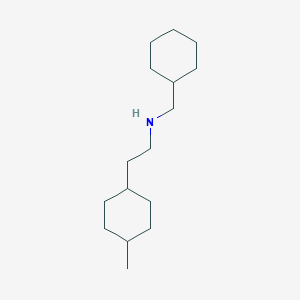
![2,3-Dimethyl-6-(4-propylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B13632257.png)
